molecular formula C11H11N3 B6309037 [N-Methyl(benzyl)amino]propanedinitrile CAS No. 1714141-70-4

[N-Methyl(benzyl)amino]propanedinitrile

Cat. No. B6309037
CAS RN: 1714141-70-4
M. Wt: 185.22 g/mol
InChI Key: CYUISQDMVQVIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[N-Methyl(benzyl)amino]propanedinitrile, also known as NMBD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both alcohol and water. NMBD has been used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as its mechanism of action.

Scientific Research Applications

[N-Methyl(benzyl)amino]propanedinitrile has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the structure-activity relationships of drugs. In addition, [N-Methyl(benzyl)amino]propanedinitrile has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in the development of new drugs.

Mechanism of Action

[N-Methyl(benzyl)amino]propanedinitrile acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as its interactions with other molecules.
Biochemical and Physiological Effects
[N-Methyl(benzyl)amino]propanedinitrile has been shown to have a variety of biochemical and physiological effects. In laboratory studies, [N-Methyl(benzyl)amino]propanedinitrile has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. In addition, [N-Methyl(benzyl)amino]propanedinitrile has been shown to have an effect on cell growth, as well as on the expression of genes involved in the regulation of cell growth and metabolism.

Advantages and Limitations for Lab Experiments

[N-Methyl(benzyl)amino]propanedinitrile is an effective tool for studying the biochemical and physiological effects of compounds. It is relatively easy to synthesize and can be used to study a variety of enzymes and proteins. However, [N-Methyl(benzyl)amino]propanedinitrile is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a variety of potential future directions for the use of [N-Methyl(benzyl)amino]propanedinitrile in scientific research. For example, [N-Methyl(benzyl)amino]propanedinitrile could be used to study the structure and function of enzymes and proteins involved in diseases such as cancer, Alzheimer’s, and Parkinson’s. In addition, [N-Methyl(benzyl)amino]propanedinitrile could be used to study the pharmacokinetics and pharmacodynamics of new drugs, as well as to develop new drugs. Finally, [N-Methyl(benzyl)amino]propanedinitrile could be used to study the effects of environmental pollutants on human health.

Synthesis Methods

[N-Methyl(benzyl)amino]propanedinitrile can be synthesized by the reaction of benzyl amine and N-methyl-2-chloropropionitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) and the product is isolated by distillation. The reaction is typically conducted at temperatures of around 80-90°C and yields a product with a purity of around 95%.

properties

IUPAC Name

2-[benzyl(methyl)amino]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-14(11(7-12)8-13)9-10-5-3-2-4-6-10/h2-6,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUISQDMVQVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[N-Methyl(benzyl)amino]propanedinitrile

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